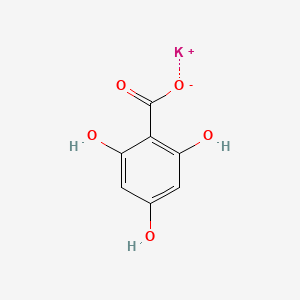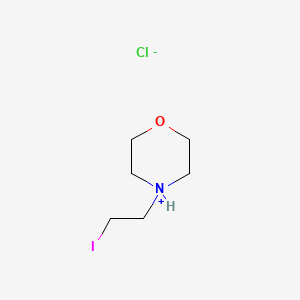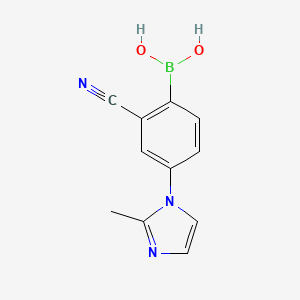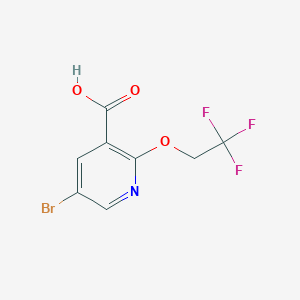![molecular formula C13H9N7O B14074371 3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one CAS No. 101073-86-3](/img/structure/B14074371.png)
3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- is a heterocyclic compound that combines the structural features of quinoxalinone and triazolotriazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinone derivatives with triazolotriazine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact. These methods often utilize automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxalinone or triazolotriazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone oxides, while reduction can produce quinoxalinone alcohols or amines .
Scientific Research Applications
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Quinoxaline: Exhibits various pharmacological activities, such as antibacterial and antifungal effects.
Triazolothiadiazine: A hybrid nucleus with applications in drug design and development.
Uniqueness
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- stands out due to its combined structural features, which confer unique chemical and biological properties.
Properties
CAS No. |
101073-86-3 |
|---|---|
Molecular Formula |
C13H9N7O |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
3-(3-methyl-[1,2,4]triazolo[3,4-f][1,2,4]triazin-8-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H9N7O/c1-7-18-19-12-10(14-6-15-20(7)12)11-13(21)17-9-5-3-2-4-8(9)16-11/h2-6H,1H3,(H,17,21) |
InChI Key |
MWIDZZSIFZSWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CN=C2C3=NC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)



![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)



